Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)-
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Overview
Description
Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is an organic compound with the molecular formula C9H9BrO2 It is a brominated derivative of acetophenone, featuring a hydroxy group and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- typically involves the bromination of 2-hydroxy-4-methylacetophenone. The reaction is carried out using bromine in the presence of a solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the nature of the target molecule. These interactions can modulate biological pathways and influence the compound’s overall effect .
Comparison with Similar Compounds
- Ethanone, 2-bromo-1-(4-methoxyphenyl)-
- Ethanone, 2-bromo-1-(4-methylphenyl)-
- Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-
Comparison: Ethanone, 2-bromo-1-(2-hydroxy-4-methylphenyl)- is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
144219-74-9 |
---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-1-(2-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
InChI Key |
QFYVUWGLYSJKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)O |
Origin of Product |
United States |
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